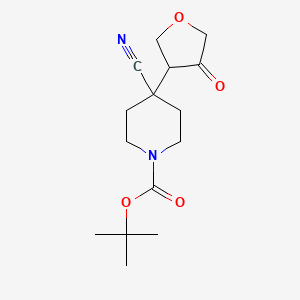

Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate

描述

Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate (CAS: 1909336-54-4) is a specialized chemical compound with the molecular formula C₁₅H₂₂N₂O₄ and a molecular weight of 294.35 g/mol . Its structure features a piperidine core substituted with a cyano group and a 4-oxooxolan-3-yl moiety, protected by a tert-butyloxycarbonyl (Boc) group. This compound is highly valued in pharmaceutical, agricultural, and material science research due to its versatility as a synthetic intermediate. Its purity (≥95%) and unique functional groups enable applications in drug discovery, agrochemical synthesis, and advanced material design .

属性

IUPAC Name |

tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-14(2,3)21-13(19)17-6-4-15(10-16,5-7-17)11-8-20-9-12(11)18/h11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXREVDOCTUVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2COCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the cyano and oxooxolan groups. The tert-butyl ester group is usually introduced in the final steps to protect the carboxylate functionality.

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

Addition of Oxooxolan Group: The 4-oxooxolan-3-yl group can be added through reactions involving oxirane derivatives under acidic or basic conditions.

Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

Industrial production of tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxooxolan group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it into primary amines under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Introduction to Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate

Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate (CAS No. 1909336-54-4) is a chemical compound that has garnered attention for its potential applications in various scientific research fields, particularly in medicinal chemistry and organic synthesis. This compound features a piperidine ring, which is a common motif in pharmacologically active compounds, and a cyano group that can enhance biological activity.

Structure

The structure of tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate includes:

- A piperidine ring that provides basic properties.

- A tert-butyl group that enhances lipophilicity.

- A cyano group that may contribute to biological activity.

The presence of the oxooxolane moiety adds complexity and potential reactivity to the molecule.

Medicinal Chemistry

Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate has potential applications in drug discovery and development due to its structural features:

Potential Pharmacological Activities :

- Antidepressant Activity : Compounds with similar piperidine structures have been investigated for their antidepressant effects. The incorporation of the cyano group may enhance this activity through interaction with neurotransmitter systems.

Case Studies :

Research indicates that derivatives of piperidine are often explored for their roles as serotonin reuptake inhibitors (SRIs) or dopamine receptor modulators, which are critical in treating mood disorders.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Synthetic Pathways :

Utilizing tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate as a starting material can lead to the formation of diverse derivatives through:

- Nucleophilic Substitution Reactions : The cyano group can be replaced by various nucleophiles, allowing for the creation of new compounds with potentially useful properties.

Material Science

Recent studies suggest that piperidine derivatives, including this compound, may be explored for their properties in polymer chemistry and materials science. Their ability to form stable complexes with metals could make them suitable candidates for developing new materials.

作用机制

The mechanism of action of tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the oxooxolan group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the tert-butyl piperidine-1-carboxylate scaffold but differing in substituents. Key differences in molecular features, applications, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Reactivity: The cyano group in the target compound and 1823241-26-4 enhances electrophilicity, enabling nucleophilic additions or reductions . The 3-methylphenyl substituent in 1823241-26-4 increases steric bulk and lipophilicity, likely altering bioavailability compared to the target compound .

Biological and Material Applications :

- The pyridin-3-yl group in PK03447E-1 facilitates metal coordination and hydrogen bonding, making it suitable for kinase inhibitors or receptor-targeted therapies .

- The carboxylic acid in 652971-20-5 adds acidity and chiral complexity, useful in peptidomimetics or enantioselective synthesis .

Physicochemical Properties :

- Solubility : The 4-oxooxolan moiety in the target compound may improve aqueous solubility compared to the hydrophobic 3-methylphenyl analog .

- Thermal Stability : Boc-protected compounds (e.g., 2173090-50-9) generally exhibit stability under mild conditions, enabling storage and handling in synthetic workflows .

生物活性

Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate (CAS No. 1909336-54-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its structure, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate can be represented as follows:

- Molecular Formula : C₁₅H₂₂N₂O₄

- Molecular Weight : 294.35 g/mol

- IUPAC Name : tert-butyl 4-cyano-4-(4-oxotetrahydrofuran-3-yl)piperidine-1-carboxylate

- SMILES Notation : N#CC1(CCN(CC1)C(=O)OC(C)(C)C)C1COCC1=O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the cyano and oxo groups. The synthetic pathway often utilizes starting materials such as piperidine derivatives and cyanoacetic acid derivatives, followed by cyclization and functionalization steps to achieve the desired structure.

Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate exhibits several biological activities, primarily through its interaction with various molecular targets:

- Calcium Channel Modulation : Research indicates that compounds with similar piperidine structures can act as inhibitors of T-type calcium channels, which are implicated in neuropathic pain pathways . This suggests a potential analgesic effect for tert-butyl 4-cyano derivatives.

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of piperidine derivatives in models of neurodegeneration, indicating that this compound may provide similar benefits .

- Antioxidant Activity : The presence of the cyano group is associated with increased antioxidant activity, which can help mitigate oxidative stress-related cellular damage .

Case Studies

A review of literature reveals several case studies involving related compounds:

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives, including tert-butyl 4-cyano compounds. Key findings include:

- Selectivity for Receptors : Modifications on the piperidine scaffold can enhance selectivity for specific receptors, which is crucial for reducing side effects while maximizing therapeutic efficacy .

- Potency Variability : Variations in substituents significantly affect biological potency, highlighting the importance of careful design in drug development .

- In Vivo Efficacy : Animal studies demonstrate that certain derivatives exhibit significant analgesic effects comparable to established medications, suggesting potential for clinical application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。